molecular formula C8H8BrNO3 B11717027 Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate

Cat. No.: B11717027
M. Wt: 246.06 g/mol
InChI Key: IHZHYSZTPYOQLY-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate is a chemical compound with the molecular formula C8H8BrNO3. It belongs to the isoxazole family, which is known for its five-membered ring structure containing one oxygen and one nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . This reaction is performed under moderate conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods are eco-friendly and generate less waste, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(4-2-3-4)13-10-7(5)9/h4H,2-3H2,1H3

InChI Key

IHZHYSZTPYOQLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1Br)C2CC2

Origin of Product

United States

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